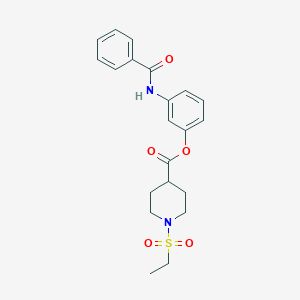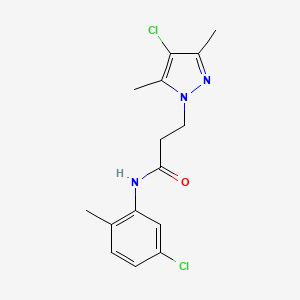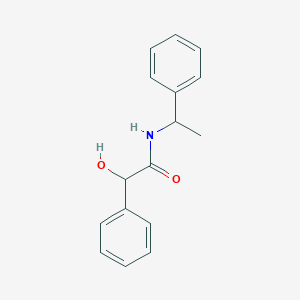
1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, also known as DMFTE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFTE is a triazole-based compound that has been synthesized using various methods and has been studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which play a role in the metabolism of drugs in the body. This compound has also been shown to inhibit the growth of cancer cells and fungal cells, possibly by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-fungal, and anti-inflammatory effects. This compound has also been shown to have neuroprotective effects, possibly by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, such as its limited solubility in water and its potential to form insoluble aggregates in solution.
未来方向
There are several future directions for research on 1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, including the development of new drugs based on this compound, the synthesis of new materials using this compound as a building block, and the investigation of its potential as a reagent in analytical chemistry. Other future directions include the study of its mechanism of action, the investigation of its effects on other diseases, and the optimization of its synthesis method for improved yield and purity.
Conclusion:
In conclusion, this compound is a triazole-based compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects. This compound has shown promising results in the development of new drugs, the synthesis of new materials, and the detection of various compounds. There are several future directions for research on this compound, and further investigation of its potential applications is warranted.
合成方法
1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be synthesized using various methods, including the reaction of 4,5-difluoro-2-methylbenzonitrile with 1H-1,2,4-triazole-1-ethanamine in the presence of a base, such as sodium hydride or potassium carbonate. Another method involves the reaction of 4,5-difluoro-2-methylbenzonitrile with 1H-1,2,4-triazole in the presence of a catalyst, such as copper or palladium.
科学研究应用
1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has shown promising results in the development of new drugs for the treatment of various diseases, such as cancer, fungal infections, and Alzheimer's disease. This compound has also been used as a building block in the synthesis of new materials, such as polymers and metal complexes. In addition, this compound has been used as a reagent in analytical chemistry for the detection of various compounds, such as amino acids and nucleotides.
属性
IUPAC Name |
1-(4,5-difluoro-2-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c1-7-2-9(12)10(13)3-8(7)11(17)4-16-6-14-5-15-16/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZGALFXRZIOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)CN2C=NC=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B5438212.png)
![2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5438226.png)




![3-[(4-benzyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5438256.png)
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide](/img/structure/B5438278.png)

![N~3~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5438291.png)
![N-ethyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5438294.png)
![4-benzyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5438297.png)
![ethyl 4-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5438327.png)
![ethyl 2-(3-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438332.png)